4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-2-23-17-6-4-3-5-16(17)18(21)20-12-9-15(13-20)22-14-7-10-19-11-8-14/h3-8,10-11,15H,2,9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUIAOOEDOGXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Ethylsulfanylbenzoyl Group: This step involves the reaction of the pyrrolidine derivative with ethylsulfanylbenzoyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves the coupling of the pyrrolidine derivative with a pyridine derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors.
Biological Research: It can serve as a probe for studying the function of specific enzymes or receptors in biological systems.
Mechanism of Action
The mechanism of action of 4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The ethylsulfanylbenzoyl group may enhance its binding affinity to these targets, while the pyrrolidine and pyridine rings contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other pyrrolidinyloxy pyridine derivatives. Key analogues include:
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine (CAS: 2034324-33-7)
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃S
- Key Features :
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-Yl)-1-(4-Substituted Phenyl)Pyridine Derivatives
- General Formula : C₂₈H₂₂ClN₃ (example)
- Key Features: Chlorine and substituted phenyl groups increase hydrophobicity. Melting points range from 268–287°C, suggesting higher crystallinity compared to sulfanyl-containing analogues .
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
Physicochemical and Spectroscopic Properties
Biological Activity
4-({1-[2-(ethylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring, a pyrrolidine moiety, and an ethylsulfanyl group. This compound is notable for its potential biological activities, which are still under investigation due to its relatively recent introduction into the scientific literature.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure suggests multiple points of interaction with biological targets, enhancing its potential pharmacological applications.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial properties
- Anticancer effects
- Antiviral and antifungal activities
These activities are attributed to the compound's ability to interact with various biological pathways and molecular targets.
The mechanisms through which this compound exerts its biological effects may involve:
- Electrophilic Aromatic Substitution : The electron-rich nature of the pyridine and pyrrolidine rings allows for electrophilic reactions that can lead to modifications enhancing biological activity.
- Nucleophilic Additions : The presence of nucleophilic sites in the structure facilitates interactions with electrophilic centers in biological molecules.
Comparative Analysis with Similar Compounds
To better understand its potential, a comparative analysis with structurally similar compounds is useful. The following table outlines some related compounds along with their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminopyridine | Contains an amino group on pyridine | Antimicrobial, anticancer |
| Pyrrolidinyl benzamide | Features a benzamide linked to a pyrrolidine | Anticancer |
| Ethylthio-pyrimidine | Contains an ethylthio group on a pyrimidine ring | Antiviral, antifungal |
The unique combination of structural elements in this compound may enhance its solubility and reactivity compared to simpler analogues, potentially leading to improved specificity in therapeutic applications.
Q & A
Q. How to resolve contradictions in SAR studies between in vitro and in vivo data?
- Methodological Answer :
- In Vitro/In Vivo Correlation : Adjust for protein binding (e.g., plasma protein binding assays) and metabolic clearance (microsomal stability tests).
- Case Study : Compound 4a showed strong in vitro inhibition (IC = 0.011 μM) but moderate in vivo efficacy due to rapid glucuronidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
